molecular formula C22H28N2O6S B3549887 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3549887
M. Wt: 448.5 g/mol
InChI Key: SEMPDVSTIQWAGG-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a cyclohexylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety substituted with a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-18-10-13-20(21(14-18)29-2)23-22(25)15-30-17-8-11-19(12-9-17)31(26,27)24-16-6-4-3-5-7-16/h8-14,16,24H,3-7,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMPDVSTIQWAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(cyclohexylsulfamoyl)phenol with an appropriate halogenated acetamide derivative under basic conditions.

    Coupling Reaction: The phenoxy intermediate is then coupled with 2,4-dimethoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide
  • (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)acetamide
  • (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide

Uniqueness

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the cyclohexylsulfamoyl group and the 2,4-dimethoxyphenyl substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
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2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide

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